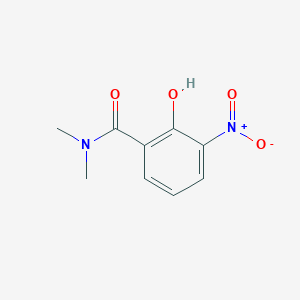

2-hydroxy-N,N-dimethyl-3-nitrobenzamide

Descripción

2-Hydroxy-N,N-dimethyl-3-nitrobenzamide (CAS: Not explicitly provided; molecular formula: C₉H₁₀N₂O₄) is a nitro-substituted benzamide derivative characterized by a hydroxyl group at position 2, a nitro group at position 3, and dimethyl substitution on the amide nitrogen. Its synthesis involves nitration of 2-hydroxybenzamide using a mixture of HNO₃ and H₂SO₄, followed by purification via column chromatography . The compound’s structure was confirmed by single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding between the hydroxyl and amide oxygen atoms (O–H⋯O distance: ~1.82 Å), forming a six-membered ring motif (R₁¹(6)) . This structural feature stabilizes the molecule and influences its reactivity and supramolecular packing.

Propiedades

IUPAC Name |

2-hydroxy-N,N-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)9(13)6-4-3-5-7(8(6)12)11(14)15/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYOMZYDBIGQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463720 | |

| Record name | 2-hydroxy-N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66952-65-6 | |

| Record name | 2-hydroxy-N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of 2-hydroxy-N,N-dimethylbenzamide. The process can be summarized as follows:

Starting Material: 2-hydroxy-N,N-dimethylbenzamide.

Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and degradation of the product.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Using industrial-grade nitric and sulfuric acids in large reactors.

Continuous Monitoring: Ensuring reaction conditions are maintained to achieve high yield and purity.

Automated Purification: Utilizing automated systems for recrystallization and drying to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-hydroxy-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas and Raney nickel catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalyst.

Major Products

Reduction: 2-hydroxy-N,N-dimethyl-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-hydroxy-N,N-dimethyl-3-nitrobenzamide is utilized in several scientific research areas:

Mecanismo De Acción

The mechanism of action of 2-hydroxy-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Hydroxybenzamide (Compound II)

- Substituents : Lacks nitro and dimethyl groups.

- Hydrogen Bonding : Forms intramolecular O–H⋯O bonds (similar to the title compound) but exhibits simpler intermolecular N–H⋯O hydrogen bonds, resulting in dimeric motifs (R₂²(8)) .

- Applications : Serves as a precursor for nitro derivatives but lacks the electronic effects of nitro groups, reducing its utility in metal-catalyzed reactions.

2-Hydroxy-3,5-dinitrobenzamide (Compound III)

- Substituents : Additional nitro group at position 5.

- Hydrogen Bonding: Intramolecular O–H⋯O bonding persists, but steric hindrance from the second nitro group disrupts planar packing, leading to monohydrate crystal formation .

- Reactivity: Enhanced electron-withdrawing effects make it more reactive in electrophilic substitutions compared to the mono-nitro title compound.

N,N-Dimethylbenzamide ()

- Substituents : Lacks hydroxyl and nitro groups.

- Crystallography: No intramolecular hydrogen bonding, leading to less rigid conformations.

- Applications : Primarily used as a solvent or intermediate in organic synthesis, lacking the chelating ability of the title compound .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Substituents : Contains a hydroxyethylamine group instead of nitro and dimethylamide.

- Functionality : Acts as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, a property shared with the title compound due to its hydroxyl and amide motifs .

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, differing from the nitration route used for the title compound .

Comparative Data Table

Key Findings and Implications

- Structural Influence on Reactivity : The title compound’s nitro group enhances electron-deficient character, making it suitable for reactions requiring strong electron-withdrawing groups, such as nucleophilic aromatic substitution .

- Supramolecular Chemistry: Intramolecular hydrogen bonding in this compound stabilizes its conformation, while intermolecular bonds facilitate crystal packing into 2D polymeric sheets, a feature absent in non-hydroxylated analogs like N,N-dimethylbenzamide .

- Comparative Synthesis Routes : Unlike analogs synthesized via amidation (e.g., ), the title compound’s nitration pathway introduces regioselective challenges, requiring precise temperature control to avoid over-nitration .

Actividad Biológica

2-Hydroxy-N,N-dimethyl-3-nitrobenzamide (CAS Number: 66952-65-6) is an organic compound notable for its structural features, including a hydroxyl group, a nitro group, and two methyl groups attached to the nitrogen atom. This unique configuration contributes to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

- Molecular Formula: C10H12N2O3

- Molecular Weight: 210.19 g/mol

- Structural Characteristics:

- Hydroxyl group at the 2-position

- Nitro group at the 3-position

- Two methyl groups on the nitrogen atom

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group facilitates hydrogen bonding with target molecules, enhancing binding affinity and specificity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis of Similar Compounds

The following table summarizes key structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxy-N,N-dimethylbenzamide | Lacks the nitro group | Different chemical reactivity and biological activity |

| N,N-Dimethyl-3-nitrobenzamide | Lacks the hydroxyl group | Affects solubility and interaction with biological targets |

| 4-Chloro-N,N-dimethyl-3-nitrobenzamide | Chlorine substitution on benzene | Enhanced reactivity due to electronegative chlorine |

This comparison highlights the unique properties of this compound due to the combination of both hydroxyl and nitro groups, which contribute to its distinct biological activities.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound demonstrated bactericidal activity at higher concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Mechanism Investigation

Another research effort focused on elucidating the anti-inflammatory mechanisms of this compound. The study found that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings suggest that the compound may inhibit inflammatory pathways by modulating cytokine production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.